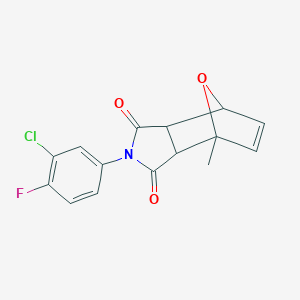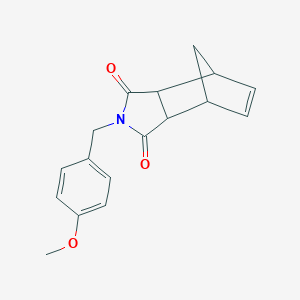![molecular formula C16H18N4O3 B398184 5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE](/img/structure/B398184.png)
5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE: is a complex organic compound that features a morpholine ring, a nitro group, and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE typically involves multi-step organic reactions. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the morpholine ring through cyclization reactions involving amino alcohols or related compounds . The pyridine moiety can be introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological receptors or enzymes. The pyridine moiety can enhance the compound’s binding affinity to certain targets, making it a valuable scaffold in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Morpholin-4-yl-phenyl)-pyridin-3-ylmethyl-amine: Lacks the nitro group, which may affect its reactivity and biological activity.
(5-Morpholin-4-yl-2-nitro-phenyl)-methanamine: Lacks the pyridine moiety, which may reduce its binding affinity to certain targets.
Uniqueness
The presence of both the nitro group and the pyridine moiety in 5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE makes it unique, as it combines the reactivity of the nitro group with the binding properties of the pyridine ring
Eigenschaften
Molekularformel |
C16H18N4O3 |
|---|---|
Molekulargewicht |
314.34g/mol |
IUPAC-Name |
5-morpholin-4-yl-2-nitro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C16H18N4O3/c21-20(22)16-4-3-14(19-6-8-23-9-7-19)10-15(16)18-12-13-2-1-5-17-11-13/h1-5,10-11,18H,6-9,12H2 |
InChI-Schlüssel |
OVLYFSKVNHAJIL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3 |
Kanonische SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-isopropylphenyl)-2-[2-(mesitylimino)-3-methyl-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B398101.png)
![4-(4-Bromo-2-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B398102.png)
![2-{2-[(2-ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-isopropylphenyl)acetamide](/img/structure/B398104.png)

![N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B398108.png)

![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B398110.png)

![2-chloro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B398112.png)
![3-(2-CHLOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B398113.png)

![2-{3-allyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B398120.png)
![N-(3-acetylphenyl)-2-{3-allyl-2-[(3-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398121.png)
![2-{3-allyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B398123.png)
